2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide
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Overview
Description
2-chloro-N-(3’-cyano-1’H-spiro[cyclohexane-1,2’-naphthalen]-4’-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a cyclohexane ring fused to a naphthalene moiety, with a cyano group and a chloroacetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3’-cyano-1’H-spiro[cyclohexane-1,2’-naphthalen]-4’-yl)acetamide typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable naphthalene derivative with a cyclohexane precursor under specific conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3’-cyano-1’H-spiro[cyclohexane-1,2’-naphthalen]-4’-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-chloro-N-(3’-cyano-1’H-spiro[cyclohexane-1,2’-naphthalen]-4’-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3’-cyano-1’H-spiro[cyclohexane-1,2’-naphthalen]-4’-yl)acetamide involves its interaction with specific molecular targets. The cyano and chloroacetamide groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3’-cyano-1’H-spiro[cyclohexane-1,2’-naphthalen]-4’-yl)acetamide: can be compared with other spirocyclic compounds, such as spiro[cyclohexane-1,2’-naphthalene] derivatives with different substituents.
Spirocyclic amides: Compounds with similar spirocyclic frameworks but different functional groups.
Uniqueness
The uniqueness of 2-chloro-N-(3’-cyano-1’H-spiro[cyclohexane-1,2’-naphthalen]-4’-yl)acetamide lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical properties and potential applications. The presence of both a cyano group and a chloroacetamide moiety makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-N-(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-11-16(22)21-17-14-7-3-2-6-13(14)10-18(15(17)12-20)8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKPBSMZZDXDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=C2C#N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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